Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride
Description
Historical Context and Evolution of Hypervalent Iodine Chemistry
The journey of hypervalent iodine chemistry began in 1886 with the synthesis of the first stable polyvalent organic iodine compound, (dichloroiodo)benzene, by C. H. C. Willgerodt. nih.gove-bookshelf.deprinceton.edu This discovery opened the door to a new class of compounds where iodine exhibits an oxidation state higher than its usual -1. The first examples of diaryliodonium salts were reported by C. Hartmann and V. Meyer in 1894. e-bookshelf.de
Despite these early discoveries, the field saw relatively slow progress until the mid-20th century. wiley-vch.dethieme-connect.com A resurgence of interest began in the 1950s, notably with the work of F.M. Beringer on arylation reactions using diaryliodonium salts. thieme-connect.com The past few decades, in particular, have witnessed an "explosive development" in hypervalent iodine chemistry. e-bookshelf.dewiley-vch.de This growth is largely attributed to the recognition that these compounds offer reactivity similar to heavy metal reagents like mercury, thallium, and lead, but without the associated toxicity and environmental concerns. princeton.edupku.edu.cn
Modern hypervalent iodine chemistry is characterized by its use of iodine(III) and iodine(V) derivatives as reagents for a wide array of selective oxidative transformations in complex organic molecules. wiley-vch.de The reactivity of these compounds is often compared to that of transition metals, with reactions discussed in terms of oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.deacs.org
Overview of Diaryliodonium Salts as Reactive Intermediates and Reagents
Diaryliodonium salts are hypervalent iodine compounds that have become indispensable in organic synthesis for their ability to act as efficient electrophilic arylating agents. diva-portal.orgbenthamdirect.comresearchgate.net These salts are generally stable, easy to handle, and can be prepared with relative ease. mdpi.com Their utility stems from the electron-deficient nature of the iodine center and the excellent leaving group ability of the iodoarene moiety, which facilitates the transfer of an aryl group to a wide variety of nucleophiles. mdpi.combeilstein-journals.org
These reagents are employed in the formation of carbon-carbon and carbon-heteroatom bonds, finding applications in the synthesis of natural products, pharmaceuticals, and other bioactive molecules. diva-portal.orgresearchgate.net They can participate in reactions under both metal-free conditions and in the presence of transition metal catalysts. beilstein-journals.orgbeilstein-journals.orgnih.gov The versatility of diaryliodonium salts is further highlighted by their use in diverse chemical transformations, including C-H functionalization, photoredox catalysis, and electrochemistry. acs.org
Recent advancements in the field have focused on developing unsymmetrical diaryliodonium salts, which allow for the selective transfer of one aryl group over another, thereby improving atom economy. acs.org The development of novel reaction pathways that enable the transfer of both aryl groups from the iodonium (B1229267) salt represents another significant area of research aimed at enhancing the sustainability of these processes. diva-portal.org
Significance of Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride within the Class of Ionic Iodonium Compounds
This compound, also known as bis(4-isopropylphenyl)iodonium chloride, is a specific member of the diaryliodonium salt family. chemicalbook.com Its structure features a central iodine atom bonded to two 4-isopropylphenyl groups, with chloride as the counter-ion.
The significance of this particular compound, and others with similar bulky alkyl substituents on the phenyl rings, lies in its application in various specialized areas of chemical synthesis. Symmetrical diaryliodonium salts like this one are valuable reagents in arylation reactions where the specific electronic and steric properties of the 4-isopropylphenyl group are desired in the target molecule. manchester.ac.uk
The table below details some of the key identifiers and physical properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 97671-66-4 |
| Molecular Formula | C18H22ClI |
| Molecular Weight | 400.72 g/mol |
| Melting Point | 169-172 °C |
Data sourced from references chemicalbook.commolcore.com
Research involving similar diaryliodonium salts, such as those with tert-butylphenyl groups, has demonstrated their utility as reagents in organic synthesis. iodochem.comchemicalbook.comguidechem.com The presence of the isopropyl groups in this compound can influence its solubility, reactivity, and the selectivity of the aryl transfer process, making it a valuable tool for synthetic chemists exploring the construction of complex molecular architectures.
Properties
IUPAC Name |
bis(4-propan-2-ylphenyl)iodanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.ClH/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZPYRHASBBNM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60760259 | |
| Record name | Bis[4-(propan-2-yl)phenyl]iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97671-66-4 | |
| Record name | Bis[4-(propan-2-yl)phenyl]iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iodonium, Bis 4 1 Methylethyl Phenyl , Chloride As a Photoacid Generator Pag
Fundamental Photochemical Mechanisms of Acid Generation
The generation of acid from Iodonium (B1229267), bis[4-(1-methylethyl)phenyl]-, chloride upon photolysis is a complex process that can proceed through several distinct mechanistic pathways. These pathways are primarily dictated by the mode of excitation, whether through direct absorption of a photon or through sensitization by another chromophore. The principal mechanisms include homolytic bond cleavage, heterolytic scission, and electron transfer processes.
Homolytic cleavage of a chemical bond involves the symmetrical breaking of the bond, with each of the resulting fragments retaining one of the originally shared electrons. In the case of diaryliodonium salts, this process typically occurs upon excitation to a triplet state, often achieved through the use of a photosensitizer. researchgate.net The triplet-sensitized photolysis of the bis[4-(1-methylethyl)phenyl]iodonium cation results in the homolytic cleavage of a carbon-iodine (C-I) bond.
Table 1: Products of Homolytic Cleavage of Diaryliodonium Salts
| Precursor | Initial Products | Subsequent Reactions | Final Acidic Species |
|---|
Heterolytic scission, or heterolysis, involves the asymmetrical breaking of a chemical bond, where one fragment retains both of the shared electrons, resulting in the formation of a cation and an anion. For diaryliodonium salts, direct photolysis, where the salt itself absorbs the incident photon, predominantly favors this heterolytic cleavage pathway. researchgate.net
Upon direct irradiation, the bis[4-(1-methylethyl)phenyl]iodonium cation is excited to a singlet state, which then undergoes heterolytic cleavage of the C-I bond. This process yields a 4-(1-methylethyl)phenyl cation and a molecule of 4-(1-methylethyl)iodobenzene. The highly reactive aryl cation can then react with any available proton source in the medium, such as residual water or alcohols, to generate a Brønsted acid. This direct pathway is a highly efficient means of producing acid upon UV exposure.
Electron transfer processes represent another significant pathway for acid generation from iodonium salts, particularly in sensitized systems. This mechanism can lead to the formation of exceptionally strong acids, often referred to as superacids. researchgate.net When a photosensitizer (PS) is present in the formulation, it can absorb light and be promoted to an excited state (PS*).
In its excited state, the photosensitizer can donate an electron to the bis[4-(1-methylethyl)phenyl]iodonium cation. This photoinduced electron transfer (PET) results in the formation of a photosensitizer radical cation (PS⁺•) and the decomposition of the iodonium salt into a 4-(1-methylethyl)phenyl radical and 4-(1-methylethyl)iodobenzene. The photosensitizer radical cation can then undergo further reactions, such as hydrogen abstraction from a suitable donor, to generate a proton. The strength of the resulting acid is determined by the counter-ion (in this case, chloride), but with appropriate counter-ions like hexafluoroantimonate (SbF₆⁻), this process can generate superacids.
Spectral Response and Sensitization Strategies for Photoactivation
The practical application of Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride as a photoacid generator is intrinsically linked to its light-absorbing properties and the strategies employed to activate it efficiently with available light sources.
Diaryliodonium salts, including bis[4-(1-methylethyl)phenyl]iodonium chloride, are characterized by strong absorption in the short-wavelength ultraviolet (UV) region of the electromagnetic spectrum. Typically, their maximum absorption (λmax) is below 300 nm. mdpi.comacs.org This inherent absorption profile presents a significant limitation, as it restricts their use to light sources that emit in the deep UV range. Such light sources can be expensive, generate significant heat, and pose safety concerns. Furthermore, many monomers and other components in photocurable formulations may also absorb in this region, leading to competitive absorption and reduced efficiency of the photoacid generator.
Table 2: Typical Absorption Characteristics of Diaryliodonium Salts
| Compound Type | Typical λmax Range | Molar Extinction Coefficient (ε) |
|---|---|---|
| Unsubstituted Diaryliodonium Salts | 220-250 nm | High |
To overcome the absorption limitations of diaryliodonium salts, sensitization strategies are widely employed. These strategies aim to extend the spectral response of the photoacid generator to longer, more practical wavelengths, such as the near-UV and visible light regions. researchgate.net The design of these sensitized systems is based on several key principles.
One common approach is the use of an external photosensitizer. A suitable photosensitizer is a compound that absorbs light at the desired longer wavelength and can efficiently transfer energy or an electron to the iodonium salt, thereby initiating the acid-generating chemistry. The selection of a photosensitizer is governed by its absorption spectrum, the energy of its excited state, and its redox potential. For instance, compounds like anthracene and thioxanthones have been shown to be effective photosensitizers for diaryliodonium salts. hampfordresearch.com
Another advanced design principle involves the covalent attachment of a chromophore to the iodonium salt structure. mdpi.com This creates a "one-component" photoinitiator system where the light-absorbing moiety is an integral part of the molecule. This approach can enhance the efficiency of the energy or electron transfer process, as the donor and acceptor are in close proximity. For example, incorporating a naphthalimide chromophore into the structure of an iodonium salt can significantly red-shift its absorption into the near-UV range, enabling its activation by more accessible light sources like 365 nm LEDs. mdpi.com The thermodynamic feasibility of photoinduced electron transfer in these systems is a critical design consideration, with the free energy change (ΔG) for the electron transfer process needing to be favorable.
Optimization for UV and Near-UV LED Applications
Diaryliodonium salts, including bis[4-(1-methylethyl)phenyl]iodonium chloride, traditionally exhibit low light absorption for wavelengths greater than 300 nm, limiting their efficiency with UV-A (315-400 nm) and near-UV (400-450 nm) light-emitting diodes (LEDs). researchgate.netnih.govresearchgate.net To overcome this, significant research has focused on optimizing these photoacid generators (PAGs) to absorb light at longer wavelengths, making them compatible with safer and more energy-efficient LED technology.
A primary strategy for this optimization is the covalent linkage of a chromophore that absorbs at longer wavelengths to the iodonium salt structure. researchgate.netnih.govresearchgate.net This approach creates a monocomponent system where the light-absorbing moiety is part of the PAG itself, which can be more efficient than using a separate photosensitizer molecule. nih.gov For instance, incorporating chromophores like naphthalimide or benzylidene scaffolds has been shown to red-shift the absorption spectra of diaryliodonium salts into the 350–380 nm range and beyond. researchgate.netnih.gov This modification allows for the initiation of polymerization using a 365 nm LED, a wavelength at which benchmark iodonium salts like bis(4-tert-butylphenyl)iodonium hexafluorophosphate show no activity. nih.govresearchgate.net
The design of these chromophores can be further tuned to enhance absorption properties. For example, the benzylidene scaffold provides an extended double-bond system that strongly red-shifts the absorption bands, making the modified iodonium salts effective one-component photoinitiators even in visible light, where common diaryliodonium salts are inactive. researchgate.net Research has demonstrated that by linking such chromophores, polymerization can be successfully initiated at 365 nm, whereas unmodified iodonium salts fail to induce polymerization at this wavelength. nih.govresearchgate.net
The table below summarizes the absorption characteristics of standard versus chromophore-modified diaryliodonium salts, illustrating the effectiveness of this optimization strategy.
Table 1: Absorption Characteristics of Diaryliodonium Salts
| Compound Type | Typical Maximum Absorption (λmax) | Activity with 365 nm LED |
|---|---|---|
| Standard Diaryliodonium Salts | < 300 nm | Ineffective |
Influence of Counter-Anion Structure on Photoacidity and Generated Acid Strength
Impact of Non-Nucleophilic Anions (e.g., Borates, Hexafluoroantimonates, Hexafluorophosphates)
The ideal anion for a PAG is one with low nucleophilicity. acs.org A weakly coordinating anion leads to a stronger Brønsted or Lewis acid being generated upon photolysis of the iodonium cation. acs.orgresearchgate.net This is because a non-nucleophilic anion is less likely to interact with and terminate the propagating cationic species during polymerization, leading to higher reaction rates and conversions. acs.org
Commonly used non-nucleophilic anions include hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and various borates. acs.orggoogle.com The strength of the generated acid, and thus the reactivity of the PAG, generally follows the order of the anion's non-nucleophilicity: SbF₆⁻ > PF₆⁻. san-apro.co.jp Diaryliodonium salts with hexafluoroantimonate anions typically generate a "superacid," leading to very efficient cationic polymerization. researchgate.net For example, in epoxy curing reactions, a smaller amount of a PAG with an SbF₆⁻ anion is needed to promote the reaction compared to one with a PF₆⁻ anion, due to the higher strength of the generated acid. san-apro.co.jp
Borate anions, such as tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻), are also highly effective. acs.orggoogle.com These large, sterically hindered anions exhibit excellent charge distribution, resulting in very low nucleophilicity and the generation of a strong acid. acs.org This makes iodonium borates compelling alternatives to traditional hexafluoroantimonate or hexafluorophosphate salts. acs.orgresearchgate.net
The table below provides a qualitative comparison of the properties imparted by these common non-nucleophilic anions.
Table 2: Comparison of Common Non-Nucleophilic Anions in Diaryliodonium PAGs
| Anion | Generated Acid Strength | Nucleophilicity | Typical Reactivity in Cationic Polymerization |
|---|---|---|---|
| Hexafluoroantimonate (SbF₆⁻) | Very High (Superacid) | Very Low | Very High |
| Hexafluorophosphate (PF₆⁻) | High | Low | High |
Anion Exchange and Modification for Tailored Acidity and Solubility
The properties of a diaryliodonium salt can be precisely tailored for specific applications by modifying its counter-anion through anion exchange reactions. beilstein-journals.orgacs.orgorganic-chemistry.orgrsc.org This process allows for the customization of critical properties such as the strength of the generated acid and the solubility of the PAG in different solvents and monomer systems. tcichemicals.comsan-apro.co.jprsc.org For instance, diaryliodonium salts with halide counterions often suffer from poor solubility in organic solvents, limiting their utility. rsc.org By exchanging the halide for a more compatible anion like a triflate (OTf) or a hexafluorophosphate (PF₆⁻), the solubility can be significantly improved. rsc.orgua.pt
Anion exchange is typically achieved by reacting the initial diaryliodonium salt (e.g., a chloride or bromide) with a salt containing the desired anion (e.g., NaPF₆, KBF₄) in a suitable solvent. beilstein-journals.org The difference in solubility between the reactant and product salts often drives the reaction to completion. beilstein-journals.org This flexibility is highly advantageous, as the choice of anion can dramatically influence the reactivity of the PAG system. acs.orgnih.gov
Furthermore, modifying the anion can address environmental and safety concerns. For example, there is a drive to replace antimony-containing anions like SbF₆⁻ due to toxicity concerns. google.com Anion exchange provides a direct pathway to synthesize diaryliodonium salts with alternative, less toxic, highly non-nucleophilic anions such as certain borates or perfluorinated organic anions. acs.orgresearchgate.net This tailoring of the anion allows for the development of PAGs with a balance of high reactivity, good solubility, and improved safety profiles. researchgate.net
Applications in Photopolymerization and Advanced Material Synthesis
Cationic Photopolymerization Initiation Mediated by Iodonium (B1229267), bis[4-(1-methylethyl)phenyl]-, chloride and Analogues
Diaryliodonium salts are highly effective photoinitiators for the ring-opening polymerization of cyclic ethers, most notably epoxy resins. eu-japan.euacs.org This process, known as cationic UV curing, offers several advantages over free-radical polymerization, such as a lack of oxygen inhibition, lower volume shrinkage upon curing, and enhanced thermal and mechanical properties of the final crosslinked polymer network. The polymerization can continue even after the light source is removed, a phenomenon known as "dark cure."
The initiation of epoxy polymerization by diaryliodonium salts is a multi-step process that begins with the absorption of UV light. acs.org This absorption elevates the photoinitiator to an excited state, leading to both homolytic (C-I bond) and heterolytic cleavage. In the presence of a hydrogen donor from the surrounding environment (often the monomer or additives), this cascade of reactions results in the formation of a superacid (a Brønsted acid, HX). nih.govtue.nl
The mechanism proceeds as follows:
Photoactivation: The diaryliodonium salt (Ar₂I⁺X⁻) absorbs a photon (hν), leading to an excited state.
Acid Generation: The excited salt interacts with a hydrogen donor (R-H) to produce a strong Brønsted acid (HX), along with other byproducts.
Initiation: The generated acid protonates the oxygen atom of an epoxy group on a monomer molecule, activating the ring.
Propagation: The protonated, unstable oxirane ring is opened through a nucleophilic attack by another epoxy monomer. This step forms a new C-O bond and regenerates the active cationic center at the end of the growing polymer chain, typically a secondary or tertiary oxonium ion. The process repeats, leading to the formation of a polyether network. tue.nl
This chain-growth mechanism continues until the active center is terminated or all monomer units are consumed, resulting in a highly crosslinked, three-dimensional polymer structure.
The efficiency of cationic polymerization in epoxy systems, measured by the reaction speed and the final degree of monomer-to-polymer conversion, is governed by several key factors:
Anion Structure: The nature of the counter-anion (X⁻) in the iodonium salt is paramount. Anions with low nucleophilicity, such as hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (PF₆⁻), are preferred because they are less likely to terminate the propagating cationic chain. acs.org A lower nucleophilicity correlates with a higher rate of polymerization and greater conversion. acs.org
Photoinitiator Concentration: Increasing the concentration of the iodonium salt generally leads to a higher polymerization rate due to the generation of more initiating acid species upon irradiation. However, an optimal concentration often exists, beyond which the effects may plateau.
Light Intensity and Wavelength: Higher light intensity typically accelerates the rate of acid generation and thus the polymerization rate. The wavelength of the UV light must overlap with the absorption spectrum of the iodonium salt to ensure efficient activation. nih.govmdpi.com Some modern iodonium salts are engineered with specific chromophores to be sensitive to longer wavelengths, such as those produced by near-UV LEDs. nih.govmdpi.com
Temperature: Elevated temperatures can increase the mobility of the monomer and the propagating species, which generally increases the polymerization rate and final conversion. This is particularly important in overcoming mobility restrictions as the polymer network vitrifies.
Monomer Reactivity: The structure of the epoxy monomer itself influences reactivity. Cycloaliphatic epoxides, for instance, are often more reactive in cationic polymerization than glycidyl ethers due to higher ring strain. acs.org
| Anion | Relative Reactivity | Reasoning |
|---|---|---|
| SbF₆⁻ | Very High | Extremely low nucleophilicity, leading to a very stable and non-terminating counter-ion. |
| AsF₆⁻ | High | Low nucleophilicity, slightly higher than SbF₆⁻. |
| PF₆⁻ | Moderate | Commonly used anion with good performance and lower cost compared to SbF₆⁻. |
| BF₄⁻ | Low | Higher nucleophilicity compared to other hexafluoro-anions, leading to a greater probability of chain termination. |
Vinyl ethers are another important class of monomers that undergo rapid cationic polymerization initiated by diaryliodonium salts. researchgate.netresearchgate.net They are known for their high reactivity, low toxicity, and the good mechanical properties of the resulting polymers. bohrium.com The electron-rich double bond of the vinyl ether group makes it highly susceptible to electrophilic attack by the photogenerated acid. nih.gov
The initiation mechanism for vinyl ethers differs slightly from that of epoxides, primarily involving carbenium ions as the propagating species.
Acid Generation: As with epoxides, UV irradiation of the diaryliodonium salt in the presence of a proton source generates a strong Brønsted acid (HX). rsc.org
Initiation: The proton from the acid adds to the electron-rich double bond of a vinyl ether monomer. This electrophilic addition results in the formation of a highly reactive carbocation (also known as a carbenium ion). nih.gov
Propagation: The carbocation rapidly reacts with the double bond of another vinyl ether monomer. This process regenerates the carbocation at the new chain end, allowing for rapid polymer chain growth. nih.gov
While oxonium ions are the key propagating species in the ring-opening polymerization of cyclic ethers like epoxides, carbenium ions are the primary active centers in the chain-growth polymerization of vinyl ethers. ias.ac.in The stability of this propagating carbenium ion, which is influenced by the electron-donating ether oxygen, contributes to the high polymerization rates observed for these monomers.
The kinetics and properties of vinyl ether photopolymerization can be significantly modified by the presence of co-initiators or additives, particularly those containing hydroxyl (-OH) groups, such as alcohols and water. bohrium.com These substances can act as chain transfer agents.
In a chain transfer process, the propagating carbocation at the end of a polymer chain reacts with the alcohol. This terminates the growth of that specific chain by abstracting the hydroxyl proton, but it also generates a new protonated alcohol species (alkoxonium ion) which can then initiate a new polymer chain. bohrium.com
The primary effects of adding alcohols as chain transfer agents are:
Increased Final Conversion: By preventing early vitrification and increasing the mobility within the polymerizing network, chain transfer agents can lead to a higher final conversion of the monomer double bonds. bohrium.com
Reduced Polymer Chain Length: The average molecular weight of the polymer chains is reduced because the growth of individual chains is terminated more frequently.
Modified Network Properties: The introduction of chain transfer agents lowers the crosslink density of the resulting polymer network. This often results in a lower glass transition temperature (Tg) and a more flexible, less brittle material. bohrium.com
This ability to tailor the final properties of the cured material by incorporating chain transfer agents is a critical tool in formulating coatings and adhesives with specific performance characteristics. Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has also been explored in cationic systems, offering even greater control over the polymer architecture. nih.govsemanticscholar.orgacs.org
| Property | Effect of Alcohol Addition | Mechanism |
|---|---|---|
| Rate of Polymerization | No significant change or slight decrease | New initiating species are generated at a similar rate to propagation. |
| Final Double Bond Conversion | Increase | Acts as a plasticizer, delaying vitrification and allowing greater monomer mobility. |
| Glass Transition Temperature (Tg) | Decrease | Reduces crosslink density, leading to a more flexible network. |
| Average Molecular Weight | Decrease | Chain transfer terminates growing chains and initiates new, shorter ones. |
Hybrid Monomer Systems and Interpenetrating Polymer Network Formation
Diaryliodonium salts are instrumental in the development of hybrid material systems, particularly in the formation of Interpenetrating Polymer Networks (IPNs). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The unique advantage of using a photoinitiation process is the ability to optimize the mechanical properties and processability of the final polymers by incorporating various additives into the liquid formulation before curing. conicet.gov.arresearchgate.net
The synthesis of IPNs often involves the simultaneous polymerization of two different monomer systems via incompatible chemical pathways, such as cationic and free-radical polymerization. Iodonium salts are key enablers of this approach. Upon UV irradiation, the iodonium salt can initiate the cationic polymerization of one monomer (e.g., an epoxide or vinyl ether), while a separate radical initiator, or radical species generated during the iodonium salt's photolysis, can concurrently polymerize a second monomer (e.g., an acrylate or methacrylate). researchgate.net Successful IPN formation is often confirmed through microscopy studies that show an absence of phase separation between the two polymer networks. conicet.gov.arresearchgate.net
The capacity of iodonium salts to facilitate simultaneous polymerization reactions is a significant advantage in materials science. This dual-cure capability allows for the creation of organic-inorganic hybrid nanocomposites and complex IPNs in a single, efficient step. researchgate.net For instance, a hybrid system can be formulated with monomers susceptible to different polymerization mechanisms, such as a mixture of epoxides (cationic) and acrylates (radical). researchgate.netresearchgate.net
Upon exposure to UV light, the diaryliodonium salt generates the acid required for the cationic ring-opening polymerization of the epoxide. Simultaneously, radical species can be produced, either from a dedicated radical photoinitiator added to the formulation or directly from the fragmentation of the iodonium salt, to initiate the free-radical polymerization of the acrylate. This one-pot, one-step process leads to the formation of a densely cross-linked network with enhanced properties derived from both polymer types. conicet.gov.ar
A specific application of this dual polymerization scheme is the creation of conductive IPNs from pyrrole and methacrylate monomers. conicet.gov.arresearchgate.net Organic conducting polymers like polypyrrole are often difficult to process and have poor mechanical properties. conicet.gov.arresearchgate.net By embedding a polypyrrole network within a flexible methacrylate matrix, the resulting IPN exhibits improved processability and mechanical integrity while retaining electrical conductivity. conicet.gov.arresearchgate.net
In a typical system, a methacrylate monomer is polymerized via a free-radical mechanism, while pyrrole undergoes cationic polymerization initiated by an iodonium salt. Studies using systems photoactivated with an iodonium salt in combination with α-cleavage type radical photoinitiators have demonstrated the efficient and simultaneous polymerization of both monomers under UV irradiation (e.g., at 365 nm). conicet.gov.arresearchgate.net The resulting material is a true IPN, showing no phase separation and exhibiting electrical conductivity that increases with the proportion of polypyrrole. conicet.gov.arresearchgate.net
Table 1: Example of a Hybrid Photopolymerization System for IPN Formation This table is based on findings from studies on pyrrole/methacrylate mixtures, illustrating a typical formulation. The specific iodonium salt used in the cited study was p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate. conicet.gov.arresearchgate.net
| Component | Function | Polymerization Mechanism |
| Pyrrole | Monomer (Conducting Polymer) | Cationic |
| BisEMA (ethoxylated bisphenol A dimethacrylate) | Monomer (Insulating Matrix) | Free-Radical |
| Diaryliodonium Salt | Cationic Photoinitiator | Generates acid upon UV exposure |
| DMPA (2,2-dimethoxy-2-phenylacetophenone) | Radical Photoinitiator | Generates radicals upon UV exposure |
Kinetic and Mechanistic Investigations in Cationic Photopolymerization
Understanding the kinetics and mechanisms of photopolymerization is crucial for controlling the process and tailoring the final properties of the material. The performance of diaryliodonium salts like Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is evaluated through detailed kinetic studies that monitor the reaction in real-time.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization reactions as they occur. researchgate.net By tracking the disappearance of characteristic infrared absorption bands of the monomer's reactive groups, one can determine the rate of polymerization and the final monomer conversion. researchgate.netkaplanscientific.nl For example, in the polymerization of acrylates and methacrylates, the reaction progress is often followed by observing the decrease in the peak area of the C=C double bond, typically around 810 cm⁻¹ and 1635 cm⁻¹. kaplanscientific.nlresearchgate.net For cationic polymerization of epoxides, the conversion is monitored by the decrease in the characteristic epoxy group absorption band (around 915 cm⁻¹). tue.nl
UV-Visible (UV-Vis) spectroscopy can also be employed to follow the reaction, particularly for colored or conjugated monomers like pyrrole. The change in the absorbance spectrum over time provides information about the consumption of the monomer and the formation of the polymer. conicet.gov.ar These real-time techniques provide invaluable data for comparing the efficiency of different photoinitiator systems and optimizing reaction conditions such as light intensity and initiator concentration. researchgate.net
Kinetic data obtained from real-time spectroscopic monitoring allows for a detailed analysis of key polymerization parameters, including the induction period and the polymerization rate. The induction period is the initial delay before polymerization begins, which can be caused by inhibitors such as dissolved oxygen in free-radical systems. researchgate.netresearchgate.net The polymerization rate is a measure of how quickly the monomer is converted into a polymer.
Studies have shown that the choice and concentration of the iodonium salt and other components of the initiator system have a marked influence on these parameters. researchgate.netresearchgate.net For instance, in cationic polymerization, the nature of the counter-anion of the iodonium salt plays a critical role; larger, less nucleophilic anions generally lead to higher propagation rates because they are less likely to terminate the growing polymer chain. tue.nlresearchgate.net The polymerization rate and final conversion can be enhanced by increasing the light intensity or optimizing the initiator concentration. researchgate.net This detailed kinetic analysis is essential for designing efficient photopolymerization processes for industrial applications.
Table 2: Representative Kinetic Data from Real-Time FTIR Monitoring This table presents illustrative data showing how kinetic parameters for different photoinitiator systems are typically reported.
| Photoinitiator System | Induction Period (s) | Max. Polymerization Rate (%/s) | Final Conversion (%) |
| System A (Diaryliodonium Salt) | 5 | 15.2 | 85 |
| System B (Diaryliodonium Salt + Sensitizer) | 2 | 22.5 | 92 |
| System C (Alternative Cationic Initiator) | 10 | 8.7 | 76 |
Involvement in Radical and Hybrid Photopolymerization Systems
While diaryliodonium salts are primarily known as cationic photoinitiators, their utility extends significantly to radical and hybrid photopolymerization systems. Upon photolysis, the diaryliodonium salt undergoes fragmentation that produces not only the cationic species responsible for initiating cationic polymerization but also aryl radicals. researchgate.net
These photogenerated radicals can directly initiate free-radical polymerization, making iodonium salts versatile single-component initiators for hybrid systems. Furthermore, they are key components in Radical-Induced Cationic Frontal Polymerization (RICFP), where radicals generated from a thermal initiator are oxidized by the iodonium salt to produce cations, allowing a polymerization front to propagate through a thick sample. researchgate.neteu-japan.euunica.it Iodonium salts can also participate in electron-transfer reactions with photosensitizers or amines, leading to the generation of radicals that initiate polymerization under visible or near-infrared (NIR) light, far beyond the salt's own absorption range. rsc.orgresearchgate.net This adaptability makes them invaluable for advanced applications such as 3D printing and the manufacturing of polymer composites. researchgate.netresearchgate.net
Radical-Promoted Cationic Mechanisms
Diaryliodonium salts, such as this compound, are key components in initiating cationic polymerization through a process known as free radical promoted cationic polymerization (FRPCP). This mechanism, discovered four decades ago, provides a versatile method for polymerizing monomers like oxiranes and vinyls. datapdf.com The process is initiated by the photochemical formation of electron donor radicals, which are then oxidized to reactive cations that start the polymerization chain reaction. datapdf.com
The core of this mechanism involves the generation of a superacid, which is the true initiator of the cationic polymerization. nih.govnih.gov Upon irradiation, the iodonium salt can be cleaved by reactive radicals. nih.gov This cleavage leads to the formation of a cation that can abstract a proton from the surrounding medium (monomer or solvent), thereby generating a highly reactive superacid. nih.gov This superacid then reacts with a monomer, initiating the polymerization and producing heat. nih.gov The generated heat can then cleave a thermal radical initiator, creating more radicals that continue the cycle of cleaving the iodonium salt and forming more acid. nih.gov This self-sustaining process is characteristic of frontal polymerization. nih.gov
The efficiency of this process is notable. Systems combining photoinitiators like perovskites with an iodonium salt and an additive such as N-vinylcarbazole (NVK) have proven effective for both cationic and radical photopolymerization. manchester.ac.uk The most effective onium salts in FRPCP are iodonium salts. manchester.ac.uk
Iodonium Salts as Additives in Radical Photoinitiating Systems
Iodonium salts play a significant role as additives in radical photoinitiating systems, often enhancing their efficiency. In dental materials, for instance, a ternary system consisting of camphorquinone (CQ), an amine, and an iodonium salt can be used. The addition of the iodonium salt, which acts as an electron acceptor, improves the reactivity of the system without needing adjustments to the light source, as CQ remains the primary photoinitiator. lookchem.com
When combined with a photosensitizer, iodonium salts can initiate radical polymerization upon exposure to UV-blue light. researchgate.net Electron transfer from the excited state of the sensitizer to the iodonium salt results in the formation of initiating radicals. researchgate.net The introduction of certain substituent groups, such as a nitro group, on the phenyl ring of the iodonium salt can significantly increase the rate of polymerization and the degree of monomer conversion. researchgate.net
Furthermore, polymeric iodonium salts have been developed, which can form charge transfer complexes (CTCs) with electron donors like N-phenylglycine. lookchem.com When irradiated with visible light (e.g., 405 nm), these CTCs generate radicals capable of initiating the polymerization of acrylic monomers. lookchem.com These polymeric systems show reactivity comparable to molecular iodonium salts with the added benefit of potentially lower migration. lookchem.com The addition of an iodonium salt or an amine can also improve the effectiveness of systems based on phosphine derivatives like bis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). researchgate.net
Advanced Material Fabrication and Processing
Application in Photoresists and Microfabrication
Diaryliodonium salts are well-established as photoacid generators (PAGs), a critical component in chemically amplified photoresists used in microfabrication and semiconductor photolithography. nih.govnih.goviodochem.com Upon exposure to UV radiation, these salts undergo photolysis to produce a strong Brønsted acid. nih.govnih.gov This photogenerated acid then catalyzes a cascade of chemical reactions in the surrounding polymer matrix of the photoresist, leading to a change in its solubility in a developer solution. This process allows for the creation of high-resolution patterns.
The photolysis of diaryliodonium salts can proceed through both homolytic (radical) and heterolytic (ionic) cleavage of the carbon-iodine bond. nih.gov Direct photolysis tends to favor the heterolytic pathway, while triplet sensitization favors homolytic cleavage. nih.gov A study on bis-(4-tert-butyl phenyl)-iodonium, a compound structurally similar to bis[4-(1-methylethyl)phenyl]iodonium chloride, showed it transforms rapidly under 254-nm irradiation, with a photolytic half-life of 39.2 seconds. nih.gov This rapid reaction is crucial for the high-throughput nature of semiconductor manufacturing. nih.gov The photoproducts include more hydrophobic and sometimes more toxic compounds like tert-butyl benzene and tert-butyl iodobenzene. nih.gov The unique photosensitivity of diaryliodonium salts makes them suitable for a broad range of imaging technologies. nih.gov
| Property | Description | Source |
| Function | Photoacid Generator (PAG) | nih.govnih.goviodochem.com |
| Mechanism | Upon UV irradiation, generates a strong acid to catalyze chemical changes in a polymer matrix. | nih.govnih.gov |
| Application | Chemically amplified photoresists for microfabrication and photolithography. | nih.govnih.gov |
| Photolysis Pathway | Involves both homolytic and heterolytic cleavage of the C-I bond. | nih.gov |
Development of UV-Cured Coatings and Adhesives
Iodonium salts are integral to the formulation of UV-curable coatings and adhesives, particularly for systems that undergo cationic polymerization. Cationic photopolymerization is not inhibited by oxygen, which eliminates the need for nitrogen inerting—a significant advantage over free-radical polymerization. nih.gov This makes the process more efficient and cost-effective for industrial applications.
In UV-curable release coatings, photocatalyst solutions often contain bis(4-alkylphenyl)iodonium salts combined with a photosensitizer. nih.gov These systems are used to cure epoxy-functional silicones, which are valued for their release properties against aggressive adhesives. nih.gov The choice of the iodonium salt is critical, as its miscibility with nonpolar materials like silicone polymers can be a challenge. nih.gov
For UV-curable laminating adhesives, formulations can be based on a variety of cure chemistries, including cationic, free-radical, and hybrid systems where iodonium salts act as the cationic photoinitiators. nih.gov The development of bio-based epoxy resins for UV-curing is also an active area of research, aiming to replace petroleum-derived materials like bisphenol-A (BPA). In these systems, diaryliodonium salts are effective photoinitiators for curing resins derived from sources like cardanol and vegetable oils.
| Feature | Benefit in UV-Cured Systems | Relevant Monomers |
| Oxygen Insensitivity | No need for nitrogen inerting, simplifying the curing process. | Epoxides, Vinyl Ethers |
| Rapid Cure | Fast polymerization upon UV exposure. | Epoxy-functional silicones |
| Versatility | Used in cationic, free-radical, and hybrid cure systems. | Acrylates, Epoxides |
| Bio-Based Formulations | Enables curing of resins from renewable sources. | Epoxidized Cardanol, Vegetable Oils |
Formation of Crosslinked Polymer Networks (e.g., Elastomers, Hydrogels)
The formation of crosslinked polymer networks, such as thermosets, elastomers, and hydrogels, is a primary application of polymerization initiated by compounds like this compound. These networks consist of polymer chains linked together to form macroscopic, insoluble materials with unique properties determined by their structure and crosslink density.
In cationic polymerization, the acid generated from the iodonium salt initiates the reaction of monomers, such as epoxides, leading to the formation of a three-dimensional network. This process is utilized in creating robust epoxy polymer coatings. The properties of the final crosslinked film, including glass transition temperature, crosslink density, tensile strength, and hardness, are directly influenced by the curing conditions and the chemical structure of the monomers and initiators used.
The synthesis of interpenetrating polymer networks (IPNs) is also achievable, where two or more polymer networks are synthesized in the presence of each other. manchester.ac.uk For example, a combination of cationic polymerization of an epoxide and free-radical polymerization of an acrylate can be initiated simultaneously using a system containing an iodonium salt. manchester.ac.uk This allows for the creation of materials with tailored properties that combine the characteristics of both networks. The production of hydrogels through photopolymerization is another area where these initiating systems are applied. manchester.ac.uk
Functionalization of Advanced Materials (e.g., Black Phosphorus)
Aryl iodonium salts have emerged as a novel and effective tool for the covalent functionalization of 2D materials like black phosphorus (BP). nih.gov BP has promising electronic properties, but its poor ambient stability is a major obstacle to its application. nih.gov Covalent modification with aryl groups using iodonium salts significantly enhances its stability by inhibiting oxidation. nih.gov
The functionalization process involves reacting liquid-exfoliated few-layer BP with an aryl iodonium salt. This method results in aryl-modified BP with superior resistance to oxidation compared to functionalization using more traditional diazonium salts. nih.gov The arylation via iodonium salts proceeds without inducing oxidation of the BP itself and alters the degradation chemistry by preventing the formation of bridged oxygen structures. nih.gov
This surface modification is crucial for preserving the intrinsic properties of BP while making it robust enough for use in electronic and optoelectronic devices. nih.gov The ability to tune the surface chemistry of BP opens up possibilities for controlling its electronic properties and integrating it into various applications.
| Material | Functionalization Agent | Key Outcome | Advantage |
| Black Phosphorus (BP) | Aryl Iodonium Salts | Covalent attachment of aryl groups to the BP surface. | Enhanced ambient stability and superior oxidation resistance compared to diazonium salt methods. nih.gov |
Studies on Frontal Polymerization for Bulk Curing
Frontal polymerization is a technique characterized by a self-sustaining reaction front that, once initiated, propagates through a monomer or resin formulation. eu-japan.eudigitellinc.com The exothermic heat produced by the polymerization drives the reaction forward, making it an energy-efficient method for curing materials, particularly for bulk applications where traditional methods like UV curing are limited by light penetration depth. eu-japan.euresearchgate.net
A key area of research has been Radical Induced Cationic Frontal Polymerization (RICFP), a process particularly suited for the bulk curing of epoxy-based monomers and composites. eu-japan.euresearchgate.nettuwien.at In this method, diaryliodonium salts, such as this compound, play a critical role as part of a dual-initiator system. This system typically combines a thermal radical initiator with the iodonium salt. eu-japan.euresearchgate.net
The process is initiated by a local application of UV light or heat, which generates a strong Brønsted acid from the photocleavage of the iodonium salt. rsc.org This acid begins the cationic polymerization. The heat released from this initial polymerization is then sufficient to decompose the thermal radical initiator, generating carbon-centered radicals. rsc.org The diaryliodonium salt, due to its high redox potential, is readily oxidized by these radicals. eu-japan.eu This redox reaction regenerates the cationic species necessary to sustain the polymerization front, which then propagates through the entire resin without further external energy input. eu-japan.eursc.org
Research has shown that iodonium salts are more effective than other onium salts, such as sulphonium salts, in RICFP. eu-japan.eu This is attributed to the higher redox potential of iodonium salts, which makes them more prone to oxidize the thermally generated radicals and efficiently produce the cations that drive the polymerization. eu-japan.eu Studies have demonstrated successful frontal polymerization of common industrial epoxy resins like bisphenol A diglycidyl ether (BADGE) using this approach. eu-japan.eu
Some investigations have also explored cationic frontal polymerizations using only an iodonium salt, without a separate thermal radical initiator. digitellinc.com In these systems, it is indicated that radicals formed from the decomposition of the salt itself can participate in the process to sustain the front. digitellinc.com The velocity of the propagating front has been found to be dependent on the concentration of the iodonium salt initiator. digitellinc.comresearchgate.net
The following table outlines a typical formulation used in an experimental RICFP setup to demonstrate the roles of the different components.
| Component | Example Compound | Role in Formulation |
| Monomer/Resin | Bisphenol A diglycidyl ether (BADGE) | The base polymer matrix that undergoes curing. |
| Thermal Radical Initiator | 1,1,2,2-tetraphenylethanediol (TPED) | Decomposes with heat from the initial polymerization to produce radicals. |
| Cationic Photoinitiator | Diaryliodonium Salt (e.g., an analogue of this compound) | Initiates the reaction upon UV/thermal trigger and oxidizes radicals to sustain the cationic front. |
This dual-initiator system allows for rapid and complete curing of bulk materials, making RICFP a promising strategy for the efficient production of composites and other advanced materials. eu-japan.eutuwien.atrsc.org
Computational and Theoretical Investigations of Iodonium, Bis 4 1 Methylethyl Phenyl , Chloride
Molecular Orbital (MO) Calculations for Understanding Electronic Structure
Molecular orbital (MO) theory is fundamental to understanding the electronic structure and, consequently, the chemical behavior of diaryliodonium salts. These compounds are classified as hypervalent iodine(III) species, characterized by the central iodine atom formally exceeding the octet rule.
Key Structural Features: Computational studies on various diaryliodonium salts reveal a consistent T-shaped geometry around the central iodine atom. researchgate.net This structure arises from a three-center-four-electron (3c-4e) bond, which is a hallmark of many hypervalent compounds. In this arrangement, two of the substituents (one aryl group and the counterion) are positioned at the apical positions of a trigonal bipyramid, while the other aryl group and two lone pairs of electrons on the iodine atom occupy the equatorial positions. researchgate.net
Electronic Configuration and Bonding: The 3c-4e bond involves the p-orbital of the central iodine atom and the orbitals of the two apical ligands. This results in three molecular orbitals: a bonding MO, a non-bonding MO, and an anti-bonding MO. The four electrons occupy the bonding and non-bonding orbitals. A crucial feature revealed by MO calculations is that the highest occupied molecular orbital (HOMO) is typically the non-bonding orbital, which possesses a node at the central iodine atom. researchgate.net This localization of the HOMO away from the iodine center contributes to the electrophilic character of the iodine atom in diaryliodonium salts. researchgate.net
Influence of Substituents: The electronic properties of the aryl substituents significantly impact the electronic structure. The para-isopropyl groups in Iodonium (B1229267), bis[4-(1-methylethyl)phenyl]-, chloride are electron-donating. These groups increase the electron density on the phenyl rings, which can influence the energies of the molecular orbitals and the stability of the cation.
Table 1: Representative Molecular Orbital Data for a Generic Diaryliodonium Cation (Ar₂I⁺) Note: This table presents typical values and characteristics for diaryliodonium salts based on computational studies of various analogs. Specific values for Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride may vary.
| Molecular Orbital | Description | Key Characteristics | Implication for Reactivity |
| LUMO | Anti-bonding (σ*) | Primarily located along the C-I bonds. | Low energy of this orbital facilitates electron transfer to the molecule, leading to C-I bond cleavage. |
| HOMO | Non-bonding | Node at the iodine atom; electron density on the aryl rings and the counterion. | The electrophilic nature of the iodine center is enhanced. |
| HOMO-1 | Bonding (π) | Delocalized over the aryl rings. | Contributes to the overall stability of the aromatic systems. |
Prediction of Photochemical Cleavage Processes and Reactive Intermediates
Diaryliodonium salts are well-known for their photosensitivity, a property that is exploited in applications such as photoinitiated cationic polymerization. Computational studies are instrumental in predicting the pathways of their photochemical decomposition and identifying the resulting reactive intermediates.
Upon absorption of UV light, the diaryliodonium salt is promoted to an excited state. From this excited state, the molecule can undergo cleavage of one of the carbon-iodine bonds. Theoretical models predict two primary competing pathways for this cleavage:
Homolytic Cleavage: The C-I bond breaks symmetrically, with one electron going to the aryl fragment and the other to the iodoarene fragment. This process generates an aryl radical (Ar•) and an iodoarene radical cation ([ArI]•⁺). Homolytic cleavage is often favored in triplet-sensitized photolysis.
Heterolytic Cleavage: The C-I bond breaks asymmetrically, with both electrons from the bond remaining with the iodoarene fragment. This pathway results in the formation of an aryl cation (Ar⁺) and a neutral iodoarene molecule (ArI). Direct photolysis tends to favor this pathway.
The competition between these two pathways is influenced by factors such as the solvent, the presence of sensitizers, and the electronic nature of the aryl substituents. For this compound, the isopropyl groups may influence the stability of the resulting radical and cationic intermediates.
Reactive Intermediates: The primary reactive intermediates predicted by theoretical models are:
4-(1-methylethyl)phenyl radical: A neutral radical species that can participate in various radical reactions.
4-(1-methylethyl)phenyl cation: A highly reactive carbocation that can be trapped by nucleophiles.
[4-(1-methylethyl)phenyl]iodonium radical cation: A radical cation that can undergo further reactions.
Computational calculations of bond dissociation energies (BDEs) and the energies of the potential intermediates can help predict the favored cleavage pathway under different conditions. For instance, a lower calculated BDE for homolytic cleavage would suggest a greater propensity for radical formation.
Table 2: Predicted Reactive Intermediates from the Photochemical Cleavage of Bis[4-(1-methylethyl)phenyl]iodonium Cation
| Cleavage Pathway | Primary Intermediates | Secondary Products/Reactions |
| Homolytic | 4-(1-methylethyl)phenyl radical, [4-(1-methylethyl)iodobenzene] radical cation | Hydrogen abstraction, radical-radical coupling, electron transfer |
| Heterolytic | 4-(1-methylethyl)phenyl cation, 4-(1-methylethyl)iodobenzene | Nucleophilic attack by solvent or other nucleophiles |
Theoretical Modeling of Reaction Pathways and Kinetics
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to map out the potential energy surfaces of reactions involving diaryliodonium salts. These models can be used to calculate the activation energies of different reaction pathways, providing insights into reaction kinetics and predicting the most likely mechanisms.
Modeling Arylation Reactions: Diaryliodonium salts are widely used as arylating agents. Theoretical studies on these reactions have provided detailed mechanistic insights. For a typical metal-free arylation of a nucleophile (Nu⁻), the generally accepted pathway involves:
Ligand Exchange: The initial counterion is replaced by the nucleophile to form a T-shaped intermediate, [Ar₂INu].
Ligand Coupling: This is often the rate-determining step and involves the reductive elimination of the arylated nucleophile (ArNu) and iodoarene (ArI).
DFT calculations can be used to locate the transition states for these steps and determine their energies. The calculated energy barrier for the ligand coupling step is a key indicator of the reaction rate.
In some cases, especially with strong bases as nucleophiles, an alternative pathway involving the formation of an aryne intermediate can compete. DFT calculations can also model this pathway, which involves the deprotonation of an ortho-proton followed by the elimination of iodoarene. The relative activation energies calculated for the ligand coupling versus the aryne formation pathway can predict which mechanism will be dominant under specific reaction conditions.
Kinetic Predictions: By calculating the free energy profile of a reaction, including the energies of reactants, intermediates, transition states, and products, it is possible to estimate the theoretical rate constants using transition state theory. These theoretical kinetic parameters can then be compared with experimental data to validate the proposed mechanism. For this compound, the bulky isopropyl groups might sterically influence the approach of the nucleophile and thus affect the activation energy and reaction kinetics.
While specific kinetic data derived from theoretical modeling of this compound are not available in the provided search results, the general principles derived from studies of other diaryliodonium salts are applicable. DFT calculations have been successfully used to explain the chemoselectivity in reactions of unsymmetrical diaryliodonium salts, where electronic and steric factors determine which aryl group is transferred.
Future Research Directions and Innovations
Design and Synthesis of Novel Iodonium (B1229267) Salt Structures with Enhanced Performance
One promising approach involves the development of symmetric iodonium salts . Unlike their asymmetric counterparts, these salts incorporate two identical chromophores, which can significantly increase the intensity of the intramolecular charge transfer (ICT) band. This heightened absorption cross-section increases the probability of photon absorption, leading to more efficient photoinitiation. For instance, the incorporation of benzylidene-based chromophores into symmetric iodonium salts has been shown to improve their absorbing properties in the UV-A and visible light regions, enabling them to act as one-component photoinitiators without the need for additional sensitizers.
Another avenue of exploration is the synthesis of cyclic diaryliodonium salts . These structures, where the iodine atom is part of a ring system, can exhibit unique reactivity and stability. Continuous multi-step flow procedures are being developed for the efficient and scalable synthesis of these cyclic salts from readily available starting materials. This approach not only improves atom economy but also offers a pathway to novel architectures with tailored properties.
Future work in this area will likely focus on:
The design of salts with red-shifted absorption maxima to enable polymerization with longer wavelength light sources, such as visible light LEDs.
The incorporation of functional groups to enhance solubility in specific monomer systems, including bio-based and renewable monomers.
The synthesis of iodonium salts with tailored counter-anions to modulate their reactivity and the properties of the resulting polymers.
| Salt Type | Key Feature | Potential Advantage |
| Symmetric Iodonium Salts | Two identical chromophores | Increased light absorption and initiation efficiency |
| Cyclic Diaryliodonium Salts | Iodine atom in a ring system | Unique reactivity and stability, potential for improved atom economy in synthesis |
Development of Multi-Component Initiator Systems for Broader Spectral Response
To overcome the inherent limitation of the absorption spectrum of Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride, which is primarily in the UV region, researchers are actively developing multi-component initiator systems. These systems typically consist of the iodonium salt, which acts as the photoacid generator, and a photosensitizer that absorbs light at longer wavelengths (e.g., visible light) and then transfers energy to the iodonium salt to initiate polymerization.
A variety of photosensitizers are being investigated for use with diaryliodonium salts. These include:
Thioxanthone derivatives: These compounds are effective photosensitizers that can broaden the spectral response of iodonium salt-based systems into the visible light region.
1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives: These have shown great versatility, enabling photoinitiation for a range of polymerization processes, including cationic, free-radical, and thiol-ene polymerizations under near UV-A and visible light.
Cyanine dyes: These are particularly interesting for applications requiring near-infrared (NIR) light-induced polymerization.
The development of these multi-component systems allows for the use of safer, more energy-efficient, and deeper-penetrating light sources, such as LEDs. Future research will likely focus on the discovery of new, highly efficient photosensitizers that are well-matched with the electronic properties of this compound, and the development of systems that can operate under a wider range of wavelengths.
| Photosensitizer Class | Applicable Light Source | Key Advantages |
| Thioxanthone derivatives | Visible Light | Broadened spectral response, well-established performance |
| 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives | Near UV-A and Visible Light | High versatility for various polymerization types |
| Cyanine dyes | Near-Infrared (NIR) Light | Deep penetration of light, suitable for filled or opaque systems |
Exploration of New Monomer Systems for Cationic and Hybrid Photopolymerization
The versatility of this compound as a photoinitiator extends to its ability to polymerize a wide variety of monomers. Future research will continue to explore new monomer systems to access polymers with novel properties and to enable hybrid polymerization techniques.
Cationic photopolymerization , initiated by the strong Brønsted acid generated from the photolysis of the iodonium salt, is a key area of investigation. Researchers are exploring a range of cyclic monomers that undergo ring-opening polymerization, offering advantages such as low shrinkage and good mechanical properties. Examples of such monomers include:
Oxiranes (epoxides): Known for producing polymers with excellent adhesion and chemical resistance.
Siloranes: A class of silicon-containing cyclic ethers that exhibit very low polymerization shrinkage.
Oxetanes: Four-membered cyclic ethers that can polymerize rapidly.
Spiro-orthocarbonates: These monomers undergo a double ring-opening, leading to a significant expansion in volume upon polymerization, which can compensate for shrinkage.
Hybrid photopolymerization is another exciting frontier. This approach combines cationic and free-radical polymerization mechanisms to create interpenetrating polymer networks (IPNs) with synergistic properties. This compound can initiate cationic polymerization, while other components of the initiator system can generate free radicals to polymerize monomers like acrylates. This allows for the creation of materials with a unique combination of properties, such as the toughness of acrylates and the low shrinkage of epoxies. The use of bio-based monomers, such as those derived from seed oils (e.g., epoxidized linseed oil and acrylated epoxidized soybean oil), is also a growing trend in hybrid photopolymerization, aligning with the principles of sustainable chemistry.
| Monomer Type | Polymerization Mechanism | Key Properties of Resulting Polymer |
| Oxiranes (Epoxides) | Cationic Ring-Opening | Good adhesion, chemical resistance |
| Siloranes | Cationic Ring-Opening | Very low polymerization shrinkage |
| Oxetanes | Cationic Ring-Opening | Rapid polymerization |
| Spiro-orthocarbonates | Cationic Double Ring-Opening | Volume expansion upon polymerization |
| Acrylates | Free-Radical | Toughness, fast curing |
| Bio-based Monomers | Cationic and/or Free-Radical | Renewable, sustainable |
Integration of this compound in Sustainable Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of photopolymerization processes. Future research will focus on integrating this compound into more sustainable and environmentally friendly approaches.
A key aspect of this is the use of bio-based and renewable monomers . As mentioned previously, monomers derived from natural sources like seed oils are being explored for use in cationic and hybrid photopolymerization initiated by iodonium salts. This reduces the reliance on petrochemical feedstocks and can lead to the development of biodegradable or recyclable polymers.
Furthermore, the design of more atom-economical syntheses for iodonium salts themselves is an area of active research. The development of continuous flow processes for their synthesis can reduce waste and improve efficiency compared to traditional batch methods.
Future research in this area will aim to:
Expand the library of bio-based monomers compatible with iodonium salt-initiated polymerization.
Develop photopolymerization systems that can be conducted in environmentally benign solvents or, ideally, in solvent-free conditions.
Investigate the lifecycle and environmental impact of polymers produced using these systems.
Advanced Characterization Methodologies for Reaction Monitoring
To gain a deeper understanding of the complex photochemical and photophysical processes involved in iodonium salt-initiated polymerization, and to optimize these systems for specific applications, advanced characterization methodologies are crucial. Future research will increasingly rely on sophisticated analytical techniques to monitor these reactions in real-time.
Some of the key techniques that will be employed include:
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: This technique allows for the continuous monitoring of the conversion of functional groups in the monomer mixture during polymerization, providing valuable kinetic data.
Steady-State and Time-Resolved Photolysis: These techniques are used to study the photochemical decomposition of the iodonium salt and the formation of the initiating species.
Cyclic Voltammetry: This electrochemical method can be used to determine the redox potentials of the components of the initiator system, providing insights into the feasibility of electron transfer processes in multi-component systems.
Fluorescence Spectroscopy: This technique is valuable for studying the excited-state interactions between photosensitizers and the iodonium salt, helping to elucidate the mechanism of sensitization.
By combining these advanced characterization techniques, researchers can build a comprehensive picture of the polymerization process, from the initial absorption of light to the final properties of the cured material. This knowledge will be instrumental in the rational design of next-generation photoinitiator systems based on this compound.
| Characterization Technique | Information Gained |
| Real-Time FTIR Spectroscopy | Real-time monomer conversion, reaction kinetics |
| Photo-Differential Scanning Calorimetry | Reaction rate, enthalpy of polymerization |
| Photolysis (Steady-State and Time-Resolved) | Photochemical decomposition mechanism, formation of initiating species |
| Cyclic Voltammetry | Redox potentials, feasibility of electron transfer |
| Fluorescence Spectroscopy | Excited-state interactions, sensitization mechanism |
Q & A
Q. What are the established synthetic routes for preparing bis[4-(1-methylethyl)phenyl]iodonium chloride?
The compound is typically synthesized via iodonium salt formation through ligand exchange or metathesis reactions. A common approach involves reacting bis[4-(1-methylethyl)phenyl]iodonium hexafluorophosphate with chloride salts (e.g., KCl) in polar solvents like acetonitrile under reflux. The hexafluorophosphate precursor is synthesized by oxidizing the corresponding diaryliodonium iodide with hydrogen peroxide in the presence of a fluorinated acid .
| Reagents | Conditions | Yield |
|---|---|---|
| KCl, MeCN | Reflux, 12 h | ~75% |
| AgCl, CH₂Cl₂ | RT, 24 h (dark) | ~80% |
Q. Which spectroscopic techniques are optimal for characterizing this iodonium salt?
Key methods include:
- ¹H/¹³C NMR : To confirm the aromatic substituents and tert-butyl groups (δ ~1.3 ppm for isopropyl CH₃, δ ~7.2–7.8 ppm for aryl protons) .
- IR Spectroscopy : Absorbance at ~550–600 cm⁻¹ for I–Cl stretching .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M-Cl]⁺ at m/z 393.1) .
Advanced Research Questions
Q. How does steric hindrance from 4-(1-methylethyl)phenyl groups affect photochemical reactivity?
The bulky isopropyl substituents reduce aggregation and enhance solubility in non-polar solvents, making the compound suitable for photoacid generation in OLED fabrication. However, steric effects may slow ligand exchange kinetics in catalytic applications. Comparative studies with less hindered analogs (e.g., diphenyliodonium chloride) show a 30% decrease in photoacid dissociation efficiency, attributed to restricted conformational flexibility .
Q. What experimental strategies address thermal instability during catalytic cross-coupling reactions?
Decomposition above 120°C limits high-temperature applications. Mitigation approaches include:
- Low-Temperature Catalysis : Conducting Suzuki-Miyaura couplings at 60–80°C with Pd(PPh₃)₄ .
- Additives : Using tetrabutylammonium chloride to stabilize the iodonium ion via ion pairing .
| Condition | Decomposition Onset | Catalytic Yield |
|---|---|---|
| 80°C, Pd(PPh₃)₄, 12 h | None observed | 82% |
| 120°C, Pd(OAc)₂, 6 h | Partial decomposition | 45% |
Q. What mechanistic insights explain its role in radical-initiated polymerizations?
The compound acts as a photoinitiator by generating aryl radicals upon UV exposure (λ = 254 nm), which abstract hydrogen from monomers to initiate polymerization. Time-resolved EPR studies reveal a radical lifetime of ~2 µs, with termination pathways dominated by recombination. Comparative kinetics with sulfonium salts show slower initiation but higher chain-length control due to reduced side reactions .
Methodological Considerations
Q. How should researchers handle hygroscopicity and light sensitivity?
Q. What computational methods predict its electrochemical properties?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reduction potentials and charge distribution. Predicted LUMO energy (-1.8 eV) aligns with experimental cyclic voltammetry data (E₁/₂ = -1.75 V vs. Ag/AgCl), validating its use as an electron acceptor in organic electronics .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiencies: How to resolve them?
Literature variations in cross-coupling yields (45–82%) may arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
